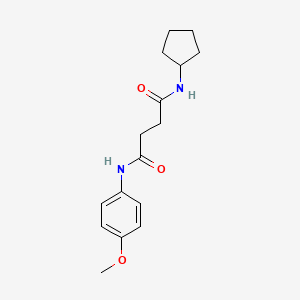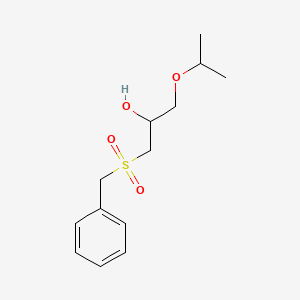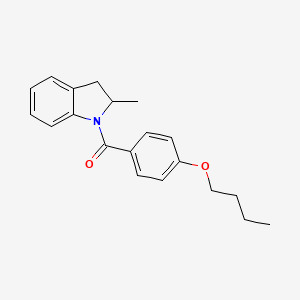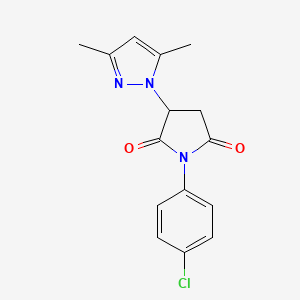
N-cyclopentyl-N'-(4-methoxyphenyl)butanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-N’-(4-methoxyphenyl)butanediamide is an organic compound characterized by the presence of a cyclopentyl group and a methoxyphenyl group attached to a butanediamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-N’-(4-methoxyphenyl)butanediamide typically involves the reaction of cyclopentylamine with 4-methoxybenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then reacted with butanediamine to form the final product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of N-cyclopentyl-N’-(4-methoxyphenyl)butanediamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities.
化学反応の分析
Types of Reactions
N-cyclopentyl-N’-(4-methoxyphenyl)butanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or ethers.
科学的研究の応用
N-cyclopentyl-N’-(4-methoxyphenyl)butanediamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-cyclopentyl-N’-(4-methoxyphenyl)butanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-cyclopentyl-N’-(4-ethylphenyl)butanediamide
- N-cyclohexyl-N’-(4-methoxyphenyl)butanediamide
- N-cyclopentyl-N’-(4-methoxyphenyl)succinamide
Uniqueness
N-cyclopentyl-N’-(4-methoxyphenyl)butanediamide is unique due to its specific structural features, which confer distinct chemical and biological properties
特性
IUPAC Name |
N-cyclopentyl-N'-(4-methoxyphenyl)butanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-21-14-8-6-13(7-9-14)18-16(20)11-10-15(19)17-12-4-2-3-5-12/h6-9,12H,2-5,10-11H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNRTESRBLFUAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[(2-Ethoxyphenyl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B5001741.png)
![2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5001748.png)

![4-Ethyl-6-[2-(4-methylquinolin-2-yl)sulfanylacetyl]-1,4-benzoxazin-3-one](/img/structure/B5001754.png)

![2,4-dichloro-N-{4-[(3-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B5001773.png)
![5-methyl-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B5001780.png)

![ethyl 2-{[N-(sec-butyl)glycyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5001792.png)
![2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-hydroxyphenyl)hydrazone]](/img/structure/B5001818.png)

![4-methyl-N-{2-[(4-methylphenyl)thio]ethyl}-3-nitrobenzenesulfonamide](/img/structure/B5001837.png)
![2-[(4-chlorophenyl)thio]-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5001841.png)
![(2E,4Z)-5-(4-bromophenyl)-5-chloro-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]penta-2,4-dienenitrile](/img/structure/B5001847.png)
